![molecular formula C14H13NS B14625913 2-[2-(Thiophen-2-yl)propyl]benzonitrile CAS No. 56662-17-0](/img/structure/B14625913.png)
2-[2-(Thiophen-2-yl)propyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Thiophen-2-yl)propyl]benzonitrile is a chemical compound that features a thiophene ring attached to a benzonitrile moiety via a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiophen-2-yl)propyl]benzonitrile typically involves the coupling of thiophene derivatives with benzonitrile precursors. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the thiophene and benzonitrile units . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Thiophen-2-yl)propyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-[2-(Thiophen-2-yl)propyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-[2-(Thiophen-2-yl)propyl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Thiophen-2-yl)benzonitrile: Lacks the propyl chain, which may affect its reactivity and applications.
Thiophene derivatives: Include various substituted thiophenes with different functional groups, offering a range of properties and uses.
Uniqueness
2-[2-(Thiophen-2-yl)propyl]benzonitrile is unique due to its specific structural arrangement, which combines the properties of both thiophene and benzonitrile moieties
Propiedades
Número CAS |
56662-17-0 |
|---|---|
Fórmula molecular |
C14H13NS |
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
2-(2-thiophen-2-ylpropyl)benzonitrile |
InChI |
InChI=1S/C14H13NS/c1-11(14-7-4-8-16-14)9-12-5-2-3-6-13(12)10-15/h2-8,11H,9H2,1H3 |
Clave InChI |
YOSFBEDUPZPXLV-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1C#N)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



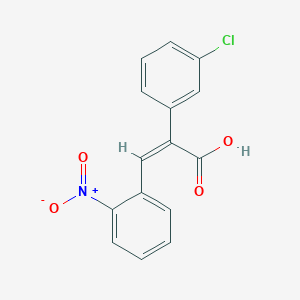
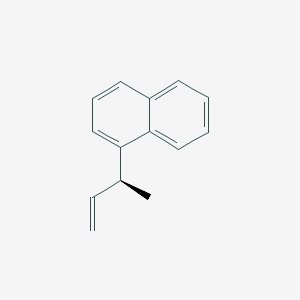
![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)
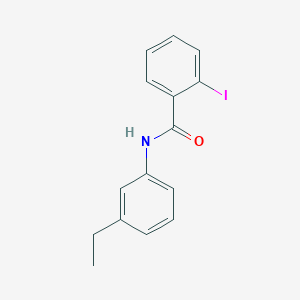
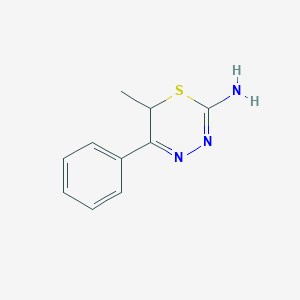
![{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride](/img/structure/B14625886.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
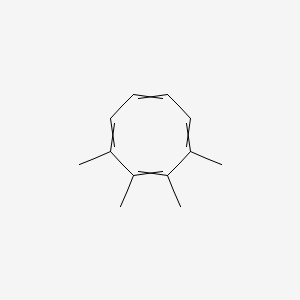
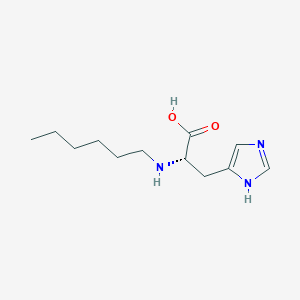
![4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B14625906.png)
arsanium bromide](/img/structure/B14625911.png)
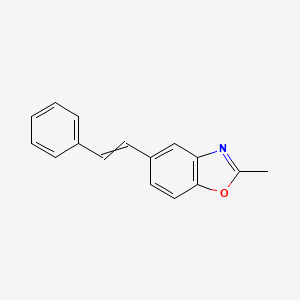
![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)
